molecular formula C11H17IN2 B8201006 1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole

1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole

Cat. No.: B8201006
M. Wt: 304.17 g/mol
InChI Key: SSUPJSPVGJJDHN-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclohexylethyl group attached to the second carbon and an iodine atom attached to the fourth carbon of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Cyclohexylethyl Group: The cyclohexylethyl group can be introduced via alkylation of the pyrazole ring using 2-cyclohexylethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Iodination: The final step involves the iodination of the pyrazole ring at the fourth position using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the fourth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to form deiodinated pyrazoles.

    Coupling Reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form various substituted pyrazoles.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (sodium hydride, potassium carbonate), solvents (DMF, DMSO).

    Oxidation Reactions: Oxidizing agents (m-chloroperbenzoic acid, hydrogen peroxide).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4, PdCl2), ligands (triphenylphosphine), bases (potassium carbonate, cesium carbonate), solvents (THF, toluene).

Major Products:

  • Substituted pyrazoles, pyrazole N-oxides, deiodinated pyrazoles, and various cross-coupled products.

Scientific Research Applications

1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the iodine atom and the cyclohexylethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

1-(2-Cyclohexylethyl)-4-iodo-1H-pyrazole can be compared with other similar compounds such as:

    1-(2-Cyclohexylethyl)-4-bromo-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.

    1-(2-Cyclohexylethyl)-4-chloro-1H-pyrazole:

    1-(2-Cyclohexylethyl)-4-fluoro-1H-pyrazole: The presence of a fluorine atom can significantly alter its electronic properties and biological activity.

The uniqueness of this compound lies in the presence of the iodine atom, which provides distinct reactivity and potential for various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(2-cyclohexylethyl)-4-iodopyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUPJSPVGJJDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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